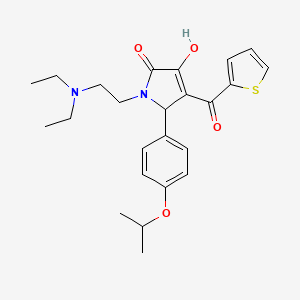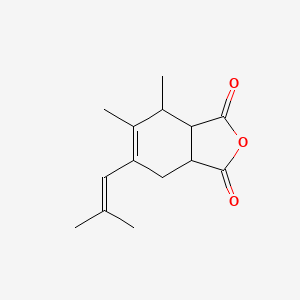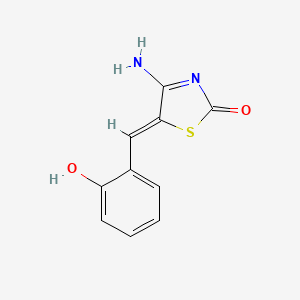![molecular formula C21H18ClN5O2S B2956096 N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895790-68-8](/img/structure/B2956096.png)
N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their significant biological and pharmacological properties . Thiazoles, on the other hand, are a class of compounds that contain a five-membered ring with one nitrogen atom and one sulfur atom .
Synthesis Analysis
The synthesis of triazole compounds often involves the reaction of azides with alkynes, a process known as a [3+2] cycloaddition . This reaction is often catalyzed by copper (I) .Molecular Structure Analysis
Triazoles exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . These compounds are able to accommodate a broad range of substituents, which allows for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in various cycloaddition reactions .Physical And Chemical Properties Analysis
Triazoles are stable compounds that are resistant to moisture, oxygen, light, and metabolic processes . They are capable of engaging in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions .Wissenschaftliche Forschungsanwendungen
Antiallergy and Antimicrobial Agents
- A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the compound , demonstrated potent antiallergy activity in rat models, surpassing the efficacy of disodium cromoglycate (Hargrave, Hess, & Oliver, 1983).
- Several 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial efficacy against various bacteria and fungi, indicating the potential of these compounds in antibacterial and antifungal applications (Indorkar, Chourasia, & Limaye, 2012).
Corrosion Inhibition
- Thiazole and thiadiazole derivatives have been assessed for their corrosion inhibition performances on iron, using density functional theory calculations and molecular dynamics simulations. This indicates potential applications in materials science and engineering (Kaya et al., 2016).
Anticancer Evaluation
- Certain 1,2,4-triazole-based compounds have been synthesized and evaluated for anticancer activity, suggesting potential therapeutic applications in oncology (Lesyk et al., 2007).
Chemical and Spectroscopic Analysis
- Compounds similar to N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide have been the subject of vibrational spectroscopic studies, providing insights into their molecular structure and properties (Kuruvilla et al., 2018).
Antifungal and Antibacterial Drug Synthesis
- The synthesis of dicarboxylic acid derivatives of 1,3,4-thiadiazines and related compounds using microwave-assisted techniques has shown promising results in antibacterial and antifungal activity tests (Dabholkar & Parab, 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . These compounds have shown promising activity against different pathogenic organisms .
Mode of Action
It is known that many triazole derivatives exert their effects by interacting with various enzymes and proteins within the cell . For instance, some triazole derivatives inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
It is known that many triazole derivatives affect the cyclo-oxygenase (cox) pathways . These pathways are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, which play key roles in inflammation and pain .
Result of Action
Some triazole derivatives have been found to exhibit cytotoxicity at certain concentrations . They also have anti-inflammatory and analgesic activities .
Safety and Hazards
Zukünftige Richtungen
Given the wide range of biological activities exhibited by triazole compounds, there is considerable interest in further exploring their potential as therapeutic agents . Future research may focus on developing new synthetic methods, investigating their mechanisms of action, and optimizing their pharmacological properties .
Eigenschaften
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-5-2-3-8-17(13)18-25-21-27(26-18)16(12-30-21)9-10-23-19(28)20(29)24-15-7-4-6-14(22)11-15/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCPKKSZPKBULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)



![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)
![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)

![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)


![2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2956030.png)
![N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2956031.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)
